Cas no 2172504-73-1 (2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-3-amidocyclopentyl}acetic acid)

2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-3-amidocyclopentyl}acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-3-amidocyclopentyl}acetic acid
- EN300-1518096
- 2172504-73-1
- 2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-amido]cyclopentyl}acetic acid
-
- インチ: 1S/C27H30N2O6/c30-24(31)13-27(11-5-6-12-27)29-25(32)22-14-34-16-23(22)28-26(33)35-15-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-4,7-10,21-23H,5-6,11-16H2,(H,28,33)(H,29,32)(H,30,31)
- InChIKey: GXPKTHPFKCVGFZ-UHFFFAOYSA-N
- ほほえんだ: O1CC(C(C1)C(NC1(CC(=O)O)CCCC1)=O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 478.21038668g/mol
- どういたいしつりょう: 478.21038668g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 35
- 回転可能化学結合数: 8
- 複雑さ: 775
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 114Ų
2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-3-amidocyclopentyl}acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1518096-0.05g |
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-amido]cyclopentyl}acetic acid |
2172504-73-1 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1518096-0.25g |
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-amido]cyclopentyl}acetic acid |
2172504-73-1 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1518096-0.5g |
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-amido]cyclopentyl}acetic acid |
2172504-73-1 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1518096-5000mg |
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-amido]cyclopentyl}acetic acid |
2172504-73-1 | 5000mg |
$9769.0 | 2023-09-27 | ||
Enamine | EN300-1518096-1000mg |
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-amido]cyclopentyl}acetic acid |
2172504-73-1 | 1000mg |
$3368.0 | 2023-09-27 | ||
Enamine | EN300-1518096-2.5g |
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-amido]cyclopentyl}acetic acid |
2172504-73-1 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1518096-0.1g |
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-amido]cyclopentyl}acetic acid |
2172504-73-1 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1518096-500mg |
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-amido]cyclopentyl}acetic acid |
2172504-73-1 | 500mg |
$3233.0 | 2023-09-27 | ||
Enamine | EN300-1518096-1.0g |
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-amido]cyclopentyl}acetic acid |
2172504-73-1 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1518096-5.0g |
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-amido]cyclopentyl}acetic acid |
2172504-73-1 | 5g |
$9769.0 | 2023-06-05 |
2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-3-amidocyclopentyl}acetic acid 関連文献
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Yan-Ru Bao,Guo-Dong Chen,Hao Gao,Rong-Rong He,Yue-Hua Wu,Xiao-Xia Li,Dan Hu,Chuan-Xi Wang,Xing-Zhong Liu,Yan Li RSC Adv., 2015,5, 46252-46259
-
Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738
-
10. A capped trigonal prismatic cobalt(ii) complex as a structural archetype for single-ion magnets†Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-3-amidocyclopentyl}acetic acidに関する追加情報
Introduction to 2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-3-amidocyclopentyl}acetic Acid (CAS No. 2172504-73-1)
2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-3-amidocyclopentyl}acetic acid, identified by its CAS number 2172504-73-1, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a cyclopentyl ring, an oxolane moiety, and an amino acid derivative. The presence of a fluoren-9-ylmethoxycarbonyl group further enhances its molecular complexity, making it a promising candidate for various biochemical applications.
The structural composition of 2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-3-amidocyclopentyl}acetic acid lends itself to diverse pharmacological interactions. The cyclopentyl ring is known for its stability and ability to modulate the pharmacokinetic properties of attached molecules, while the oxolane ring introduces a unique electronic environment that can influence binding affinities. The amino acid derivative component provides a scaffold for further functionalization, enabling the design of molecules with tailored biological activities.
In recent years, there has been growing interest in the development of novel compounds that can modulate protein-protein interactions and enzyme activity. The fluoren-9-ylmethoxycarbonyl group, in particular, has been extensively studied for its ability to enhance binding stability and solubility in drug-like molecules. This feature makes 2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-3-amidocyclopentyl}acetic acid a valuable building block for the synthesis of inhibitors targeting critical biological pathways.
One of the most compelling aspects of this compound is its potential in the development of targeted therapies. The structural motifs present in 2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-3-amidocyclopentyl}acetic acid suggest that it may interact with specific enzymes or receptors involved in diseases such as cancer, inflammation, and neurodegeneration. Current research is exploring its efficacy as a scaffold for small-molecule drugs that can disrupt aberrant signaling pathways associated with these conditions.
The synthesis of 2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-3-amidocyclopentyl}acetic acid represents a significant achievement in organic chemistry. The multi-step synthesis involves the strategic introduction of functional groups while maintaining regioselectivity and stereochemical integrity. Advanced synthetic techniques, including transition-metal-catalyzed reactions and protecting group strategies, have been employed to achieve the desired molecular architecture. These methodologies not only highlight the synthetic prowess required to produce such complex molecules but also underscore the importance of precision in medicinal chemistry.
From a computational biology perspective, the three-dimensional structure of 2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-3-amidocyclopentyl}acetic acid has been modeled using molecular dynamics simulations to predict its binding interactions with biological targets. These simulations have provided insights into how the compound may orient itself within active sites, influencing its potency and selectivity. Such computational approaches are increasingly integral to drug discovery pipelines, allowing researchers to screen large libraries of compounds efficiently.
The pharmacological profile of 2-{1-(4-(Fluorenylmethoxycarbonylamino)oxolanecarboxamido)cyclopentyl}acetic acid (the alternative name for CAS No. 2172504–73–1) is under active investigation in preclinical studies. Initial results suggest that it exhibits promising activity against several disease-relevant targets without significant off-target effects. This aligns with the broader trend in drug development toward highly selective molecules that minimize side effects while maximizing therapeutic benefit.
The role of fluorene derivatives in medicinal chemistry cannot be overstated. The rigid structure of fluorene provides a stable platform for further derivatization, enabling the creation of compounds with enhanced physicochemical properties. In particular, the fluorenymethoxycarbonyl (Fmoc) protecting group is widely used in peptide synthesis due to its stability under mild conditions and ease of removal. The incorporation of this group into 2-{1-(4-(Fluorenylmethoxycarbonylamino)oxolanecarboxamido)cyclopentyl}acetic acid underscores its versatility as a pharmacophore.
The oxolane ring is another key structural feature that contributes to the unique properties of this compound. Oxolanes are five-membered heterocycles containing one oxygen atom and are known for their ability to mimic tetrahedral intermediates in enzymatic reactions. This characteristic makes them valuable scaffolds for designing enzyme inhibitors. In 2-{1-(4-(Fluorenylmethoxycarbonylamino)oxolanecarboxamido)cyclopentyl}acetic acid, the oxolane ring is strategically positioned to interact with biological targets, enhancing binding affinity and specificity.
Future directions in the study of CAS No 2172504–73–1 include exploring its potential as an intermediate in larger synthetic schemes and evaluating its suitability for formulation into drug delivery systems. Advances in nanotechnology have opened new avenues for delivering therapeutics efficiently, and compounds like this may find applications in targeted drug delivery platforms designed to enhance bioavailability and reduce toxicity.
The interdisciplinary nature of modern drug discovery necessitates collaboration across chemistry, biology, and medicine. The development of 2-{1-(4-(Fluorenylmethoxycarbonylamino)oxolanecarboxamido)cyclopentyl}acetic acid exemplifies this synergy, where insights from multiple disciplines converge to create innovative therapeutic solutions. As research progresses, it is anticipated that compounds like this will play an increasingly important role in addressing complex diseases.
In conclusion,CAS No 2172504–73–1 represents a significant advancement in pharmaceutical chemistry with broad implications for drug development. Its intricate structure, derived from carefully selected molecular components such as the cyclopentyl ring,fluorenymethoxycarbonyl group,and oxolane moiety,make it a versatile tool for designing novel therapeutics targeting various diseases,including cancer,inflammation,and neurodegenerative disorders,among others., Its synthesis showcases cutting-edge organic methodologies,while computational studies provide valuable insights into its pharmacological behavior.. As research continues,it is expected that compounds like this will contribute significantly to improving human health through innovative medical interventions..
2172504-73-1 (2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-3-amidocyclopentyl}acetic acid) 関連製品
- 1251559-97-3(1-6-(2-methoxyphenyl)pyridazin-3-yl-N-(3-methyl-1,2-thiazol-5-yl)piperidine-4-carboxamide)
- 1592832-64-8(1-(3-chloropyridin-4-yl)-2-methylpropan-1-one)
- 556-48-9(1,4-Cyclohexanediol (Cis/Trans Mixture))
- 2550996-46-6((2S)-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride)
- 2198093-15-9(2-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-(trifluoromethyl)pyrimidine)
- 2172278-58-7(4-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-methoxybutanoic acid)
- 1247185-53-0(1-(4-ethyl-1H-imidazol-2-yl)propan-1-amine)
- 1426299-58-2(Macrolactin Y)
- 1823373-12-1(Furo[3,2-b]pyridine, 5-bromo-2,3-dihydro-)
- 329726-53-6((E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide)




